

J-104129: A Technical Guide to its Affinity for Muscarinic Receptors

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Compound of Interest

Compound Name: J-104129

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This technical guide provides an in-depth overview of the binding characteristics of **J-104129**, a selective antagonist for the M3 muscarinic acetylcholine receptor. The document details its affinity (K_i values) for various muscarinic receptor subtypes, the experimental methods used to determine these values, and the relevant intracellular signaling pathways.

Binding Affinity of J-104129 for Muscarinic Receptors

J-104129 demonstrates a high degree of selectivity for the M3 muscarinic receptor subtype over the M2 subtype.^[1] This selectivity is a key characteristic of the compound and is quantified by its inhibition constant (K_i), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower K_i value indicates a higher binding affinity.

The reported K_i values for **J-104129** are summarized in the table below.

Receptor Subtype	Ki Value (nM)
M1	Data not available in cited literature
M2	490[1]
M3	4.2[1][2]
M4	Data not available in cited literature
M5	Data not available in cited literature

The data clearly illustrates the approximately 120-fold greater affinity of **J-104129** for the M3 receptor compared to the M2 receptor, underscoring its potential for targeted therapeutic applications where M3 receptor antagonism is desired with minimal off-target effects on M2 receptors.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for **J-104129** is typically achieved through competitive radioligand binding assays. This standard and robust method allows for the characterization of the affinity of an unlabeled compound (the competitor, in this case, **J-104129**) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

General Methodology

A generalized protocol for such an assay is outlined below. Specific parameters such as radioligand choice, incubation times, and temperatures may vary between laboratories.

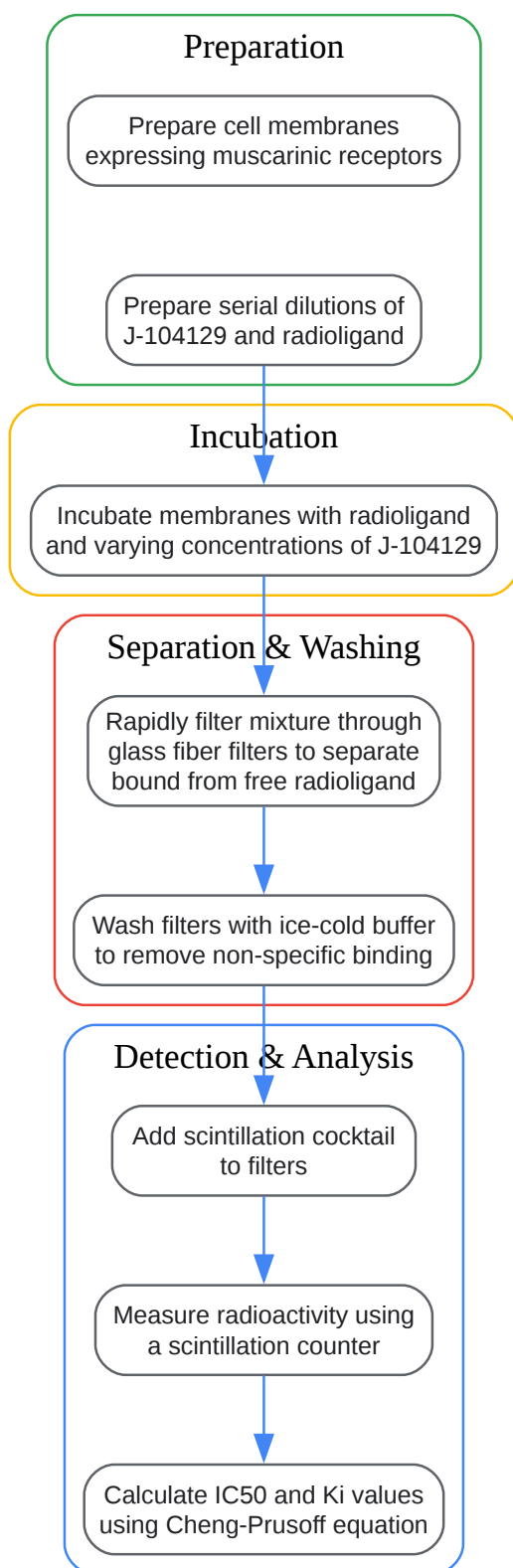
Objective: To determine the Ki of **J-104129** for each muscarinic receptor subtype.

Materials:

- Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
- A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), which binds with high affinity to all muscarinic receptor subtypes.

- **J-104129** in a range of concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail.
- 96-well filter plates.
- Filtration apparatus.
- Scintillation counter.

Workflow:



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Fig. 1: Workflow for a competitive radioligand binding assay.

Key Steps in Detail:

- **Incubation:** In each well of a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor (**J-104129**). A control group with no competitor is included to determine total binding, and another set with a high concentration of a non-radiolabeled known antagonist (e.g., atropine) is used to determine non-specific binding. The incubation is carried out for a specific duration and at a controlled temperature to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- **Washing:** The filters are washed multiple times with ice-cold buffer to minimize non-specific binding of the radioligand to the filter or membranes.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding at each concentration of **J-104129**. The data is then plotted as the percentage of specific binding versus the log concentration of **J-104129**. A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of **J-104129** that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

$$K_i = IC_{50} / (1 + [L]/K_d)$$

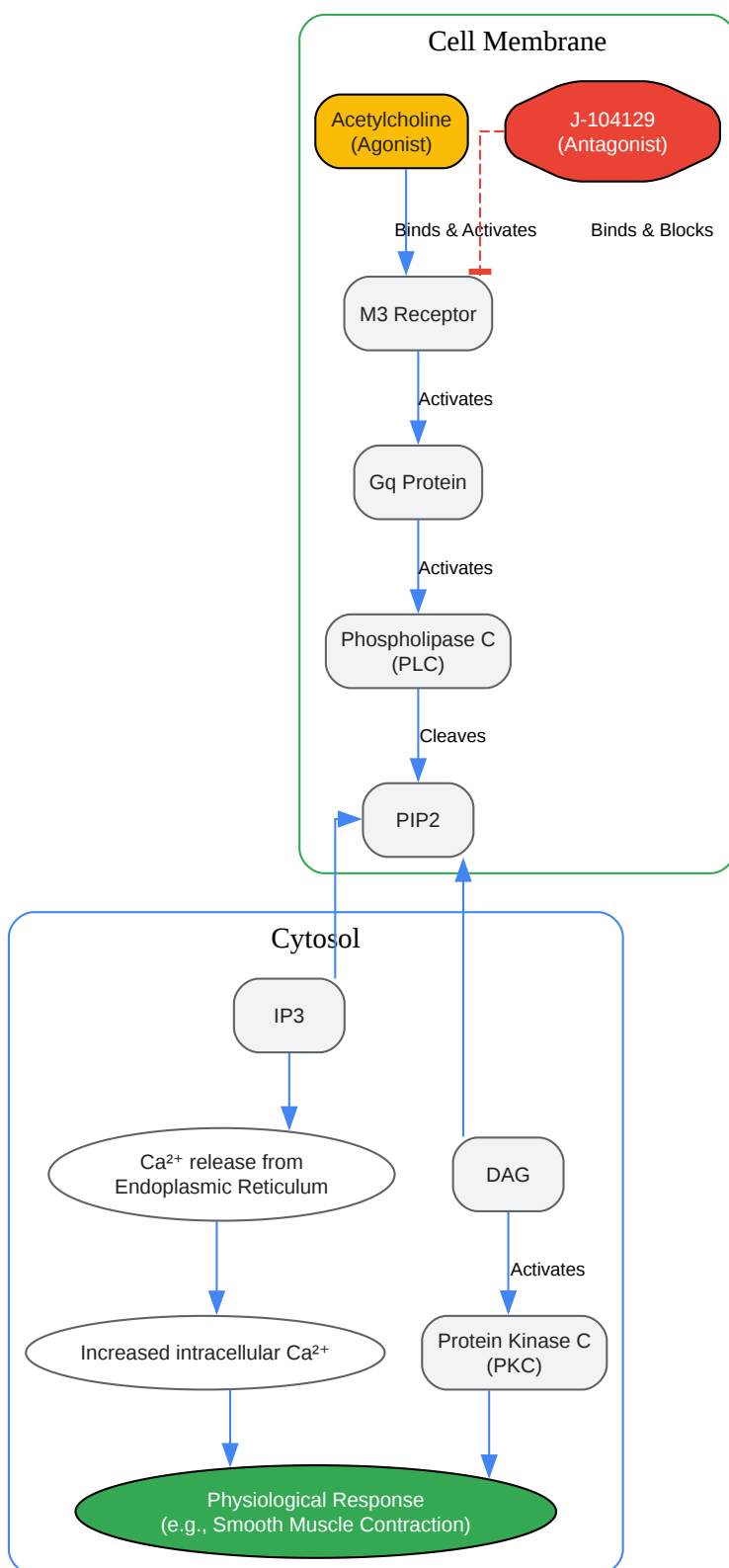
where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.

M3 Muscarinic Receptor Signaling Pathway

J-104129 exerts its effects by blocking the canonical signaling pathway of the M3 muscarinic receptor. M3 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to Gq/11 proteins. The activation of this pathway leads to a cascade of intracellular events

culminating in various physiological responses, most notably smooth muscle contraction and glandular secretion.

The signaling cascade initiated by M3 receptor activation is depicted below.



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References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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